molecular formula C6H9N5O4 B590429 4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide CAS No. 1221153-95-2

4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide

Cat. No.: B590429
CAS No.: 1221153-95-2
M. Wt: 215.169
InChI Key: MHTFGOZWXGQPRR-UHFFFAOYSA-N
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Description

4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with carbamoylhydrazinyl, dihydroxy, and carboxamide groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in organic chemistry and related disciplines.

Mechanism of Action

Target of Action

The primary target of the compound 4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide is SOD-1 , a mutant linked to familial amyotrophic lateral sclerosis . SOD-1 plays a crucial role in the detoxification of superoxide radicals, thus protecting cells from oxidative stress.

Mode of Action

The compound interacts with SOD-1 with high specificity

Biochemical Pathways

The compound’s action on SOD-1 affects the biochemical pathways related to the detoxification of superoxide radicals . This can have downstream effects on cellular processes that are sensitive to oxidative stress.

Pharmacokinetics

The molecular weight of the compound is215.17 , which suggests that it may have good bioavailability

Result of Action

The compound’s action on SOD-1 could potentially modulate the enzyme’s activity, thereby influencing the cellular response to oxidative stress . This could have implications for the treatment of conditions like familial amyotrophic lateral sclerosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrrole derivative with hydrazine and subsequent functionalization to introduce the carbamoyl and hydroxyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbamoyl group can produce primary amines .

Scientific Research Applications

4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with functional groups like hydroxyl, carbamoyl, and hydrazinyl. Examples include:

Uniqueness

What sets 4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

4-(2-carbamoylhydrazinyl)-2,5-dihydroxy-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O4/c7-3(12)1-2(10-11-6(8)15)5(14)9-4(1)13/h9-10,13-14H,(H2,7,12)(H3,8,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTFGOZWXGQPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=C1NNC(=O)N)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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